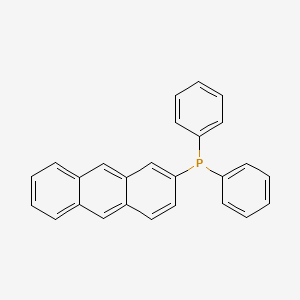

Anthracen-2-yldiphenylphosphane

Description

Anthracen-2-yldiphenylphosphane is a phosphorus-containing aromatic compound with the empirical formula C₂₈H₂₃P and a molecular weight of 390.43 g/mol . Its structure features a diphenylphosphine group (-PPh₂) attached to the 2-position of an anthracene backbone, combining the π-conjugated anthracene system with the electron-rich phosphine moiety. This hybrid structure enables unique electronic and steric properties, making it valuable in coordination chemistry, catalysis, and luminescent material design .

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving anthracene derivatives and diphenylphosphine precursors. Its high purity (>95%) and commercial availability in small-scale packaging (e.g., 100 mg to 1 g) facilitate its use in research settings, particularly for developing transition-metal complexes and organic electronics .

Properties

Molecular Formula |

C26H19P |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

anthracen-2-yl(diphenyl)phosphane |

InChI |

InChI=1S/C26H19P/c1-3-11-24(12-4-1)27(25-13-5-2-6-14-25)26-16-15-22-17-20-9-7-8-10-21(20)18-23(22)19-26/h1-19H |

InChI Key |

XYNLBOCAVWZWRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracen-2-yldiphenylphosphane typically involves the reaction of anthracene with diphenylphosphane under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling, which allows for the formation of the desired product with high efficiency .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Anthracen-2-yldiphenylphosphane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphane group to a phosphine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the anthracene moiety .

Scientific Research Applications

Anthracen-2-yldiphenylphosphane has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.

Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which anthracen-2-yldiphenylphosphane exerts its effects is primarily through its interaction with molecular targets via its phosphane and anthracene groups. The phosphane group can coordinate with metal centers, facilitating catalytic reactions, while the anthracene moiety can participate in photophysical processes, such as fluorescence and energy transfer .

Comparison with Similar Compounds

Structural and Crystallographic Comparison

Anthracen-2-yldiphenylphosphane belongs to a family of diphenylphosphanyl-substituted aromatic compounds. Table 1 compares its crystallographic data with three structurally related analogs from crystallographic studies :

Table 1. Crystallographic Data for Diphenylphosphanyl-Substituted Aromatic Compounds

| Property | Compound 1 | Compound 2 | This compound | Compound 4* |

|---|---|---|---|---|

| Empirical Formula | C₂₆H₁₉P | C₂₇H₂₁P | C₂₈H₂₃P | C₃₂H₂₃P·½C₇H₈ |

| Molecular Weight (g/mol) | 362.38 | 376.41 | 390.43 | 484.54 |

| CCDC Code | 1991516 | 1991517 | 1991518 | 1991519 |

| Wavelength (Å) | 0.71073 | 0.71073 | 0.56086 | 0.71073 |

*Compound 4 includes a toluene solvate (½C₇H₈).

Key Observations :

- Increasing Molecular Complexity : The anthracene backbone in this compound (Compound 3) adds two carbon units compared to Compound 2 (C₂₇H₂₁P), enhancing π-conjugation and steric bulk. This contrasts with Compound 1 (C₂₆H₁₉P), which lacks extended aromatic substitution .

- Crystallographic Wavelength : The use of 0.56086 Å radiation for this compound suggests differences in crystal packing or electron density distribution compared to analogs studied with 0.71073 Å radiation .

- Solvate Formation : Compound 4’s toluene solvate highlights the role of solvent interactions in stabilizing bulkier derivatives, a feature absent in this compound .

Functional and Electronic Properties

Luminescence Behavior

This compound exhibits solid-state luminescence due to its rigid anthracene core, which restricts non-radiative decay pathways. In contrast:

- Compound 1 (smaller aromatic system) shows weaker luminescence due to reduced conjugation.

- Compound 4 (solvate-containing) may display solvent-dependent emission quenching, limiting its utility in optoelectronics compared to this compound .

Ligand Performance in Catalysis

- Electron-Donating Capacity : The anthracene backbone enhances electron donation to metal centers, outperforming simpler arylphosphines like triphenylphosphine (PPh₃).

- Steric Effects : Bulkier analogs (e.g., Tris(3-(perfluorooctyl)phenyl)phosphine from ) introduce steric hindrance and electronic withdrawal via fluorine substituents, reducing catalytic activity in cross-coupling reactions compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.